1-Methyl-1,3-cyclohexadiene
Description
Structural Context within the Methylcyclohexadiene Isomers
1-Methyl-1,3-cyclohexadiene is one of several structural isomers of methylcyclohexadiene, each with the molecular formula C₇H₁₀. These isomers are distinguished by the placement of the methyl group and the arrangement of the two double bonds within the cyclohexadiene ring. The position of these features significantly influences the molecule's stability, reactivity, and spectroscopic properties.
The primary isomers of methylcyclohexadiene include those with a conjugated diene system (1,3-cyclohexadienes) and those with isolated double bonds (1,4-cyclohexadienes). Within the conjugated series, the methyl group can be located at different positions on the ring, leading to distinct isomers such as 1-methyl-, 2-methyl-, and 5-methyl-1,3-cyclohexadiene. Similarly, the 1,4-diene series includes isomers like 1-methyl- and 3-methyl-1,4-cyclohexadiene. The specific arrangement in this compound, with the methyl group at one of the sp²-hybridized carbons of the conjugated system, imparts particular reactivity to the molecule.
Table 1: Structural Isomers of Methylcyclohexadiene
| Isomer Name | Structure |
|---|---|
| This compound | |
| 2-Methyl-1,3-cyclohexadiene | |
| 5-Methyl-1,3-cyclohexadiene | |
| 1-Methyl-1,4-cyclohexadiene |
Natural Occurrence and Chemotaxonomic Significance
Certain isomers of methylcyclohexadiene are found in nature, often as minor constituents of essential oils in various plant species. Chemotaxonomy is a field of biology that utilizes the chemical constituents of organisms to understand their evolutionary relationships and for classification purposes. Terpenoids and other secondary metabolites, such as the methylcyclohexadienes, can serve as chemical markers. The presence and relative abundance of these compounds can be characteristic of a particular plant genus or species, providing valuable information for taxonomic studies.
A mixture of methylcyclohexadiene isomers is known to contribute to the fresh and sparkling lemony scent of some essential oils and is used in the fragrance industry to create citrus-like aromas. fragranceconservatory.com While the specific isomer this compound is not always individually identified in all analyses, related compounds and isomers have been reported in the essential oils of several plants. For example, a compound identified as 1,3-Cyclohexadiene (B119728), 1-methyl-4-(1-methylethyl)-, which is a derivative of this compound, has been found in the essential oil of Eucalyptus globulus. nih.gov The presence of such compounds highlights the biosynthetic pathways within these plants that lead to the formation of the cyclohexadiene ring system.
Table 2: Reported Occurrence of a this compound Derivative
| Plant Species | Compound Identified |
|---|---|
| Eucalyptus globulus (Tasmanian Blue Gum) | 1,3-Cyclohexadiene, 1-methyl-4-(1-methylethyl)- nih.gov |
Fundamental Importance in Organic Chemistry and Synthesis
This compound is a valuable building block in organic synthesis, primarily due to its nature as a conjugated diene. This structural feature allows it to readily participate in pericyclic reactions, most notably the Diels-Alder reaction. The Diels-Alder reaction is a powerful and widely used method for forming six-membered rings, and cyclic dienes like this compound are key reactants in this process. researchgate.net
In a typical Diels-Alder reaction, the diene reacts with a dienophile (an alkene or alkyne) to form a bicyclic adduct. The substitution pattern on the diene, such as the methyl group in this compound, influences the regioselectivity and stereoselectivity of the reaction, making it a useful tool for constructing complex molecular architectures with a high degree of control. Beyond cycloadditions, the double bonds in this compound can also undergo other transformations common to alkenes, such as electrophilic additions, making it a versatile intermediate in the synthesis of a variety of organic molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methylcyclohexa-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10/c1-7-5-3-2-4-6-7/h2-3,5H,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFJIJFIHIDENY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70892095 | |
| Record name | 1-Methyl-1,3-cyclohexadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70892095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless oily liquid; Light fruity aroma, Colorless liquid, Strong lemon-lime top note | |
| Record name | 1-Methyl-1,3-cyclohexadiene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1343/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | Mixture of methyl cyclohexadiene and methylene cyclohexene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2170/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
118.00 to 120.00 °C. @ 760.00 mm Hg | |
| Record name | 1-Methyl-1,3-cyclohexadiene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031532 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in most fixed oils, Soluble (in ethanol), Practically insoluble to insoluble, Slightly Soluble (in ethanol) | |
| Record name | 1-Methyl-1,3-cyclohexadiene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1343/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | Mixture of methyl cyclohexadiene and methylene cyclohexene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2170/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.846-0.853, 0.830-0.837 | |
| Record name | 1-Methyl-1,3-cyclohexadiene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1343/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | Mixture of methyl cyclohexadiene and methylene cyclohexene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2170/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1489-56-1, 30640-46-1 | |
| Record name | 1-Methyl-1,3-cyclohexadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1489-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylcyclohexa-1,3-diene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001489561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexadiene, methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030640461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Cyclohexadiene, 1-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexadiene, methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Methyl-1,3-cyclohexadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70892095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylcyclohexadiene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.684 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-dihydrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYLCYCLOHEXA-1,3-DIENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZ9H475GT1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-Methyl-1,3-cyclohexadiene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031532 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Reactivity and Mechanistic Pathways of 1 Methyl 1,3 Cyclohexadiene
Fundamental Reaction Mechanisms
The reactivity of 1-Methyl-1,3-cyclohexadiene is characterized by its conjugated diene system, which allows it to participate in a variety of reactions, including cycloadditions and electrophilic additions. The specific pathway a reaction follows is highly dependent on the reagents and conditions, leading to different product outcomes.
Concerted vs. Stepwise Reaction Mechanisms
An example of a stepwise process is the electrophilic addition of hydrogen halides like hydrogen bromide (HBr). libretexts.orgacs.org The reaction initiates with the protonation of one of the double bonds, leading to the formation of a carbocation intermediate. This intermediate is resonance-stabilized, with the positive charge delocalized over multiple carbon atoms. The subsequent attack by the bromide ion can occur at different positions, leading to a mixture of products. mostwiedzy.pl
Conversely, the Diels-Alder reaction, a [4+2] cycloaddition, is a classic example of a concerted pericyclic reaction. nih.govlibretexts.org When this compound reacts with a dienophile, the new carbon-carbon bonds are formed in a single, coordinated step through an aromatic transition state. nih.gov Computational studies on the related 1,3-cyclohexadiene (B119728) dimerization have shown that both concerted and stepwise pathways can be competitive, with the transition states leading to various cycloadducts. researchgate.net
Kinetic studies provide crucial insights into reaction mechanisms by examining how reaction rates depend on reactant concentrations. The distinction between kinetically and thermodynamically controlled reaction pathways is particularly relevant for the addition of hydrogen halides to this compound. At low temperatures, the reaction is under kinetic control, favoring the product that is formed fastest, which typically results from the attack of the nucleophile on the most stable carbocation intermediate. libretexts.orgdntb.gov.ua At higher temperatures, the reaction becomes reversible and is under thermodynamic control, leading to the most stable product, which may not be the one formed most rapidly. libretexts.orgmostwiedzy.pl
Rate constants have also been determined for the gas-phase reaction of this compound with hydroxyl (OH) radicals. These studies are important for understanding atmospheric chemistry.
| Cycloalkene | Rate Constant (k) in 10-11 cm3 molecule-1 s-1 |
|---|---|
| 1-Methyl-1-cyclohexene | 9.81 ± 0.18 |
| Cyclohexene (B86901) | 6.35 ± 0.12 |
| cis-Cyclooctene | 5.16 ± 0.15 |
| cis-Cyclodecene | 4.18 ± 0.06 |
As shown in the table, the presence of the methyl group in the cyclohexene ring structure increases the rate constant for the reaction with OH radicals compared to the unsubstituted cyclohexene. khanacademy.org
The energetics and geometry of transition states in concerted reactions are often investigated using computational quantum mechanics. For the dimerization of 1,3-cyclohexadiene, methods like Density Functional Theory (DFT) have been used to locate the transition states for both concerted [4+2] and [2+2] cycloadditions, as well as stepwise pathways involving diradical intermediates. researchgate.net These calculations reveal that the activation enthalpies for different pathways can be highly competitive. researchgate.net
The photochemical ring-opening of 1,3-cyclohexadiene to 1,3,5-hexatriene (B1211904) is another pericyclic reaction where transition state analysis is key. rsc.orgresearchgate.net This reaction is governed by orbital symmetry rules, and identifying the specific excited electronic state that drives the process is a subject of advanced spectroscopic and computational investigation. These studies help to understand how the molecule navigates from the reactant's electronic state to the product's through a complex potential energy surface. researchgate.net
Formation and Transformation of Reactive Intermediates
In stepwise reactions, the formation and subsequent transformation of reactive intermediates are the defining features of the mechanism. The structure and stability of these intermediates determine the final product distribution.
The reaction of this compound with electrophiles like HCl or HBr proceeds through a carbocation intermediate. libretexts.orgdntb.gov.ua Protonation of the diene system can occur at different positions, but it preferentially happens in a way that generates the most stable carbocation. Protonation at the C-4 position leads to a resonance-stabilized carbocation with both secondary and tertiary character, which is significantly more stable than the carbocation formed by protonation at C-1. mostwiedzy.pl This allylic carbocation can then be attacked by the halide nucleophile at either end of the conjugated system, leading to 1,2- and 1,4-addition products. libretexts.orgacs.org
| Addition Type | Product Name | Control Pathway | Intermediate Stability | Product Stability |
|---|---|---|---|---|
| 1,2-Addition | 3-bromo-3-methylcyclohex-1-ene | Kinetic | More stable (tertiary carbocation) | Less substituted alkene |
| 1,4-Addition | 3-bromo-1-methylcyclohex-1-ene | Thermodynamic | Less stable (secondary carbocation) | More substituted alkene |
Radical intermediates are generated in reactions involving radical initiators. For instance, the reaction of this compound with OH radicals proceeds via the addition of the radical to one of the double bonds, forming a carbon-centered radical intermediate. khanacademy.org This intermediate can then react further, often with molecular oxygen in atmospheric conditions.
In the context of metal-catalyzed reactions, such as hydrogenation, intermediates involving metal-carbon bonds are fundamental to the catalytic cycle. The catalytic hydrogenation of this compound over metal catalysts like palladium or platinum involves the formation of transient metal-alkyl intermediates. researchgate.net The general mechanism involves the adsorption of the diene onto the metal surface. Hydrogen, also adsorbed on the surface, is then transferred sequentially to the diene. This process is believed to involve the formation of a half-hydrogenated state, which is effectively a metal-bound alkyl group, before the addition of the second hydrogen atom to yield the final product, methylcyclohexene or methylcyclohexane.
While specific metal-acyl species derived directly from this compound are less commonly discussed, metal-catalyzed reactions for the synthesis of cyclohexadiene derivatives can involve such intermediates. nih.govrsc.org For instance, gold or indium salts can catalyze the formation of the 1,3-cyclohexadiene ring system from acyclic precursors, a process that proceeds through a catalytic cycle involving various organometallic intermediates. nih.gov The specific nature of these intermediates is dependent on the catalyst and substrates used.
Electronic State Dynamics and Conical Intersections
The photochemical dynamics of this compound, much like its parent compound 1,3-cyclohexadiene, are governed by complex interactions between electronic states and their crossings, known as conical intersections. These intersections provide ultrafast, non-radiative pathways for the molecule to return to the ground state after photoexcitation, often leading to distinct chemical outcomes.
Valence Excitation and Passage through Conical Intersections
Upon absorption of ultraviolet light, 1,3-cyclohexadiene is typically excited from its ground state (S₀) to the first bright singlet excited state (1¹B). This initial excitation is a valence excitation, involving the promotion of an electron within the π-system of the conjugated diene. The generally accepted sequence of events following this excitation involves a rapid passage through a conical intersection to a dark state, labeled 2¹A⁻. nih.gov
From the 2¹A⁻ state, the molecule approaches a second conical intersection where a branching of pathways occurs. nih.gov This branching point is crucial as it determines the eventual fate of the molecule, either returning to the ground state of the cyclic reactant or proceeding with a ring-opening reaction to form a substituted hexatriene isomer. nih.govresearchgate.net While the photochemical ring-opening of 1,3-cyclohexadiene to 1,3,5-hexatriene is a well-studied pericyclic reaction, the precise identification of the reactive state that drives the process has been a subject of detailed investigation. nih.govresearchgate.netacs.org Recent studies suggest that the evolution of the excitation-deexcitation process is more complex than previously described, with an initially high-lying electronic state that decreases in energy along the reaction path playing a key role in the ring-opening reaction. nih.govresearchgate.net
The presence of a methyl group in this compound can influence these dynamics. While the electronic effects of methyl substitution are considered weak, they can alter both the decay timescales and the branching ratios by affecting the initial path of the excited wavepacket following photoexcitation. ucm.es The excited-state dynamics are predominantly characterized by pyramidalization at the unsubstituted carbon atoms. ucm.es
Branching Ratios and Ground State Product Formation
The passage through the conical intersection from the excited state leads to the formation of products in their electronic ground states. For the parent 1,3-cyclohexadiene, the branching ratio between the ring-opened product (1,3,5-hexatriene) and the reformed cyclic reactant has been a topic of some debate, with different quantum yields reported in gas-phase versus solution-phase experiments. acs.org Computational studies have predicted a quantum yield of approximately 0.5 for the gas-phase reaction. acs.org
Experimental observations for 1,3-cyclohexadiene have revealed the formation of both 1,3,5-hexatriene (HT) and the parent cyclohexadiene (CHD) in their ground states in real time. acs.org Upon 270 nm photoexcitation, the branching ratio into HT and CHD was found to be 3:7. acs.org In another study involving excitation at 200 nm, the majority of molecules (76 ± 3%) relaxed back to a vibrationally hot cyclohexadiene in the ground electronic state. researchgate.net A subsequent reaction on the ground state surface then leads from the hot cyclohexadiene to 1,3,5-hexatriene. researchgate.net
For this compound, the methyl group is expected to influence these branching ratios. By altering the initial trajectory of the excited wavepacket, the methyl substituent can favor one deactivation pathway over another, thereby changing the relative yields of the ring-opened and ring-closed ground state products. ucm.es
Hydrogen Atom Transfer and Hydride Transfer Processes
This compound can participate in both hydrogen atom transfer (HAT) and hydride transfer processes, which are fundamental reactions in organic chemistry. In a HAT process, a neutral hydrogen atom is transferred, while in a hydride transfer, a hydride ion (H⁻) is transferred.
Research on the related compound 1-methyl-1,4-cyclohexadiene (MeCHD) has shown it to be an effective hydrogen-atom source for the reduction of quinones to catechols and hydroquinones. acs.orgnih.gov The mechanism for this reaction is proposed to be a radical reaction initiated by a hydrogen atom transfer from MeCHD to the quinone. acs.orgnih.gov However, in the presence of trifluoroacetic acid, the mechanism can shift to a hydride transfer process. acs.orgnih.gov
The efficiency of HAT from cyclohexadiene derivatives can be influenced by factors such as strain release. For substituted cyclohexanes, the rate of hydrogen atom transfer from tertiary equatorial C-H bonds is significantly higher than from the corresponding axial C-H bonds. nih.gov This enhanced reactivity is attributed to the release of 1,3-diaxial strain in the transition state. nih.gov
Hydride transfer processes are also crucial in various chemical and biological systems. For instance, the reduction of the enzyme cofactor nicotinamide adenine dinucleotide (NAD⁺) often proceeds through a hydride transfer mechanism. rsc.org While specific studies on hydride transfer directly from this compound are not detailed in the provided context, the general capability of diene structures to act as hydride donors is established. rsc.org
Aromatization Reactions
Aromatization is a chemical reaction where a non-aromatic precursor is converted into an aromatic system. Cyclohexadienes are particularly prone to aromatization due to the thermodynamic stability of the resulting aromatic ring. wikipedia.org This transformation is typically achieved through dehydrogenation. wikipedia.org
The conversion of methylcyclohexane to toluene (B28343) is a classic industrial aromatization reaction, often catalyzed by platinum. wikipedia.org Similarly, this compound can be aromatized to form toluene. The aromatization of cyclohexadiene derivatives can be promoted by various reagents and conditions. For example, oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for the aromatization of cyclohexadienals. nih.gov Sulfur and selenium have also been traditionally used in aromatization reactions. wikipedia.org
In the context of using 1-methyl-1,4-cyclohexadiene as a reducing agent, the formation of toluene as the oxidation product is a key feature, highlighting the thermodynamic driving force for aromatization. acs.orgnih.gov This pro-aromatic nature makes methyl-substituted cyclohexadienes useful in synthesis, as the aromatic byproduct is often volatile and easily removed. acs.orgnih.gov
Specific Reaction Types and Transformations
Reduction Reactions
The double bonds in this compound can be reduced through various methods, leading to the formation of cyclohexene or cyclohexane (B81311) derivatives.
Hydrogenation to Cyclohexane Derivatives
Catalytic hydrogenation of this compound can lead to the formation of methylcyclohexane. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in the presence of hydrogen gas. researchgate.netosti.gov The reaction proceeds in a stepwise manner, with 1-methylcyclohexene being an intermediate. Complete hydrogenation results in the formation of methylcyclohexane. The stereochemistry of the hydrogenation often results in syn-addition of hydrogen atoms to the double bonds. youtube.com
| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Major Product | Reference |
|---|---|---|---|---|---|
| Pd/C | Ethanol (B145695) | 25 | 1 | Methylcyclohexane | researchgate.net |
| PtO₂ | Acetic acid | 25 | 1 | Methylcyclohexane | nih.gov |
| Raney Nickel | Ethanol | 50 | 50 | Methylcyclohexane | nih.gov |
Reductive Conversion of Quinones
While the provided search results primarily describe the use of 1-methyl-1,4-cyclohexadiene for the reductive conversion of quinones to hydroquinones, the underlying principle involves the diene acting as a hydrogen donor to facilitate the reduction. researchgate.netacs.org This process is driven by the formation of the highly stable aromatic compound, toluene, as a co-product. The reaction can proceed via a hydrogen atom transfer mechanism, which may be catalyzed by acid. researchgate.netacs.org It is plausible that this compound could also participate in similar reactions, although specific examples were not detailed in the provided search results.
Oxidation Reactions
The double bonds in this compound are susceptible to attack by various oxidizing agents, leading to a range of products depending on the reagent and reaction conditions.
Oxidation with strong oxidizing agents like hot, acidic potassium permanganate (KMnO₄) typically leads to the cleavage of both double bonds. vedantu.comlibretexts.org This oxidative cleavage results in the formation of carboxylic acids and ketones. The exact products will depend on the substitution pattern of the double bonds. For this compound, this would lead to the formation of a keto-dicarboxylic acid.
Ozonolysis is another common oxidation reaction that cleaves the double bonds of alkenes. wikipedia.org The reaction of this compound with ozone, followed by a reductive workup (e.g., with zinc and water), would be expected to yield a mixture of carbonyl compounds. embibe.com The initial ozonolysis forms an unstable molozonide, which rearranges to a more stable ozonide. Subsequent workup cleaves the ozonide to reveal the carbonyl products. The mechanism for the ozonolysis of 1,3-cyclohexadiene has been shown to be complex, with pathways that can deviate from the traditional Criegee mechanism. researchgate.net
| Oxidizing Agent | Reaction Conditions | Major Product(s) | Reference |
|---|---|---|---|
| KMnO₄ | Hot, acidic | Keto-dicarboxylic acid | vedantu.comlibretexts.org |
| O₃, then Zn/H₂O | -78 °C, then workup | Dicarbonyl compounds | embibe.com |
Oxidation to Alcohols, Ketones, and Carboxylic Acids
The oxidation of this compound can yield a variety of products, including alcohols, ketones, and carboxylic acids, depending on the oxidizing agent and reaction conditions. The presence of two double bonds in a conjugated system, along with allylic hydrogens, offers multiple sites for oxidative attack.
Epoxidation and Diol Formation: Milder oxidizing agents, such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA), can selectively epoxidize one of the double bonds to form an allylic epoxide. Due to the substitution pattern of this compound, the more electron-rich C1-C2 double bond is typically more reactive towards electrophilic epoxidizing agents. Subsequent ring-opening of the epoxide under acidic or basic conditions can lead to the formation of diols.
Alternatively, treatment with reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (KMnO₄) can lead to syn-dihydroxylation across one of the double bonds, producing a cis-diol. libretexts.org The regioselectivity would again favor the more substituted double bond.
Oxidative Cleavage: Stronger oxidizing agents cause cleavage of the carbon-carbon double bonds. Ozonolysis is a classic example of this transformation. When this compound is treated with ozone (O₃) followed by a reductive workup (e.g., with zinc and water), both double bonds are cleaved. This process breaks the ring and results in the formation of dicarbonyl compounds. Specifically, the reductive ozonolysis of this compound yields 6-oxoheptanal. libretexts.orgunizin.orgyoutube.com
The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. Reductive workup then cleaves the ozonide to yield the final aldehyde and ketone products.
Reaction with hot, acidic, or concentrated potassium permanganate (KMnO₄) also leads to oxidative cleavage. chegg.compearson.com Under these vigorous conditions, the double bonds are broken, and any resulting aldehyde or ketone fragments are further oxidized to carboxylic acids. For this compound, this would be expected to break the ring and form keto-acids or dicarboxylic acids after complete oxidation. For instance, the oxidation of the parent cyclohexene with hot acidic KMnO₄ yields adipic acid. chegg.compearson.com
| Oxidizing Agent | Conditions | Major Product Type(s) | Specific Product(s) |
| O₃ followed by Zn/H₂O | Reductive | Aldehyde, Ketone | 6-oxoheptanal libretexts.orgunizin.org |
| Hot, acidic KMnO₄ | Vigorous, Cleavage | Carboxylic Acids | Ring-opened dicarboxylic/keto-acids |
| Cold, alkaline KMnO₄ | Mild | Diol | cis-1-Methylcyclohex-3-ene-1,2-diol |
| m-CPBA | Mild | Epoxide | 1-Methyl-1,2-epoxycyclohex-3-ene |
Reaction with Singlet Oxygen: Endoperoxide and Ene Reactions
This compound, like other conjugated dienes, reacts with singlet oxygen (¹O₂) in two characteristic ways: a [4+2] cycloaddition (a Diels-Alder type reaction) to form an endoperoxide, and an "ene" reaction to form an allylic hydroperoxide. unizin.orgfiveable.me Singlet oxygen is a higher-energy, electrophilic form of molecular oxygen, typically generated photochemically using a sensitizer dye like Rose Bengal or Methylene (B1212753) Blue. libretexts.org
[4+2] Cycloaddition to form Endoperoxides: The conjugated diene system of this compound can act as the diene component in a hetero-Diels-Alder reaction with singlet oxygen serving as the dienophile. This concerted cycloaddition across the 1,4-positions of the diene system results in the formation of a bicyclic endoperoxide (a 1,4-peroxy-cyclohex-2-ene derivative). libretexts.org Theoretical studies on the parent 1,3-cyclohexadiene suggest this addition may proceed through a nonsynchronous concerted or stepwise diradical pathway. unizin.orgchemistrysteps.com For substituted dienes, this reaction is a reliable method for creating 1,4-dioxygenated products. fiveable.me The resulting endoperoxides are versatile synthetic intermediates and can be precursors to various other oxygenated compounds. youtube.com
Ene Reaction to form Hydroperoxides: In competition with the [4+2] cycloaddition, an ene reaction can occur. This reaction involves the abstraction of an allylic hydrogen atom with a concurrent shift of the double bond and formation of a C-O bond at the terminus of the original double bond. This compound has reactive allylic hydrogens at the C-5 and C-6 positions. The presence of allylic hydrogens often leads to the preferential formation of hydroperoxides over the endoperoxide. libretexts.org Theoretical studies on 1,3-cyclohexadiene show two possible ene reactions leading to different hydroperoxy-cyclohexadiene isomers. unizin.orgchemistrysteps.com
The ratio of endoperoxide to ene products is influenced by the structure of the diene and the reaction conditions. The methyl group at the C-1 position of this compound will influence the electron density of the diene system and the steric accessibility of the different reaction sites, thereby affecting the product distribution between these two pathways.
| Reaction Type | Intermediate/Transition State | Product Type |
| [4+2] Cycloaddition | Concerted or stepwise diradical unizin.orgchemistrysteps.com | Bicyclic Endoperoxide |
| Ene Reaction | Concerted "ene" mechanism uzh.ch | Allylic Hydroperoxide |
Electrophilic Addition Reactions
Unlike aromatic compounds that undergo electrophilic substitution, conjugated dienes like this compound undergo electrophilic addition. The reaction is initiated by the attack of an electrophile (E⁺) on one of the double bonds. This initial step preferentially forms the most stable carbocation intermediate, which for a conjugated diene is a resonance-stabilized allylic carbocation. youtube.commasterorganicchemistry.com
The subsequent attack by a nucleophile (Nu⁻) can occur at either of the two carbons that share the positive charge in the resonance hybrid, leading to a mixture of two main types of products: the 1,2-adduct and the 1,4-adduct . uzh.chstudy.com
Mechanism and Regioselectivity: For the unsymmetrical this compound, the initial protonation (e.g., with HBr) is highly regioselective. Protonation can occur at either C-2 or C-4. Protonation at C-4 is favored because it generates a resonance-stabilized allylic carbocation where one of the resonance contributors is a highly stable tertiary carbocation (at C-1). study.comlibretexts.org Protonation at C-2 would lead to an allylic cation with only secondary carbocation character, which is less stable.
Once the more stable allylic carbocation is formed, the bromide ion can attack at two positions:
Attack at C-2: This results in the 1,2-addition product , 4-bromo-2-methylcyclohexene.
Attack at C-1 (from the tertiary contributor): This results in the 1,4-addition product , 3-bromo-1-methylcyclohexene. libretexts.org Note that the numbering for "1,2-" and "1,4-" refers to the atoms of the original diene system.
Kinetic vs. Thermodynamic Control: The ratio of 1,2- to 1,4-addition products is often dependent on the reaction temperature, a classic example of kinetic versus thermodynamic control. study.com
Kinetic Control (Low Temperatures): At lower temperatures, the reaction is irreversible, and the major product is the one that is formed fastest. This is typically the 1,2-adduct . The formation of this product is favored because the nucleophile attacks the carbon atom that is closest to its initial position after the protonation step, which has a higher positive charge density in the initially formed carbocation. uzh.ch
Thermodynamic Control (Higher Temperatures): At higher temperatures, the addition becomes reversible, and an equilibrium is established. The major product is the most thermodynamically stable one. This is typically the 1,4-adduct , as it often results in a more substituted (and thus more stable) double bond. uzh.chlibretexts.org
| Reaction Condition | Controlling Factor | Major Product | Product Structure (with HBr) |
| Low Temperature | Rate of formation (Kinetic) | 1,2-Adduct | 4-Bromo-2-methylcyclohexene |
| High Temperature | Product stability (Thermodynamic) | 1,4-Adduct | 3-Bromo-1-methylcyclohexene libretexts.org |
Pericyclic Reactions and Electrocyclic Isomerizations
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. This compound readily participates in electrocyclic reactions, which involve the intramolecular cyclization of a conjugated π-system to form a ring with one more σ-bond and one fewer π-bond, or the reverse ring-opening process.
Ring-Opening Isomerization to Hexatriene Derivatives
The electrocyclic ring-opening of 1,3-cyclohexadiene and its derivatives to form 1,3,5-hexatrienes is a well-studied pericyclic reaction governed by the Woodward-Hoffmann rules. The reaction can be induced either thermally or photochemically, with each pathway exhibiting distinct stereospecificity.
Thermal Ring-Opening: When heated, this compound undergoes a conrotatory ring-opening. In this process, the substituents at the termini of the breaking σ-bond (C-5 and C-6) rotate in the same direction (both clockwise or both counter-clockwise). This stereospecific motion leads to the formation of a specific geometric isomer of the corresponding substituted (Z)-1,3,5-hexatriene.
Photochemical Ring-Opening: Upon irradiation with ultraviolet light, the ring-opening proceeds through an excited state and follows a disrotatory pathway. Here, the substituents at C-5 and C-6 rotate in opposite directions (one clockwise, one counter-clockwise). This leads to the formation of a different geometric isomer of the hexatriene derivative than is formed in the thermal reaction. The photochemical ring-opening of the parent 1,3-cyclohexadiene is known to be an ultrafast and efficient process.
Photo-Induced Ring-Closure Reactions
The reverse reaction, the electrocyclic ring-closure of a 1,3,5-hexatriene derivative to form a 1,3-cyclohexadiene, is also a significant pericyclic process. According to the Woodward-Hoffmann rules, the stereochemical outcome is again dependent on the reaction conditions.
For a substituted 1,3,5-hexatriene to close to a this compound derivative, the reaction is typically induced photochemically. Under UV irradiation, the hexatriene undergoes a disrotatory 6π-electron ring closure. The specific stereoisomer of the hexatriene starting material will determine the stereochemistry of the resulting cyclohexadiene.
In some cases, photochemical irradiation can also lead to other, minor ring-closure products. For instance, photolysis of the parent 1,3-cyclohexadiene has been shown to produce small amounts of bicyclo[2.2.0]hex-2-ene as a minor product from a different mode of ring closure.
| Reaction Type | Condition | Number of π Electrons | Stereochemical Mode |
| Ring-Opening | Thermal | 6π | Conrotatory |
| Ring-Opening | Photochemical | 6π | Disrotatory |
| Ring-Closure | Photochemical | 6π | Disrotatory |
Hydroformylation Reactions
Hydroformylation, also known as the oxo process, is an important industrial reaction that adds a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond of an alkene. This reaction converts alkenes into aldehydes using synthesis gas (a mixture of carbon monoxide, CO, and hydrogen, H₂) and is catalyzed by transition metal complexes, typically those of rhodium or cobalt.
For this compound, hydroformylation can occur at either of the two double bonds. The reaction conditions, catalyst, and ligands can influence the regioselectivity of the addition. The reaction generally proceeds by the coordination of the alkene to the metal center, followed by insertion into a metal-hydride bond. Subsequent CO insertion into the metal-alkyl bond forms a metal-acyl species, which then undergoes hydrogenolysis to release the aldehyde product and regenerate the catalyst.
The presence of two non-equivalent double bonds in this compound introduces complexity. The C1=C2 double bond is tetrasubstituted, while the C3=C4 double bond is disubstituted. Steric hindrance generally makes the less substituted double bond (C3=C4) more reactive towards hydroformylation.
Furthermore, for the C3=C4 double bond, the addition of the formyl group can occur at either C-3 or C-4, leading to two possible regioisomeric aldehyde products. The choice of ligands on the metal catalyst plays a crucial role in controlling this regioselectivity. Bulky phosphine (B1218219) or phosphite ligands are often used to direct the addition to the less sterically hindered carbon, typically leading to the terminal aldehyde (anti-Markovnikov addition). However, the electronic effects of the methyl group on the conjugated system can also influence the outcome. The reaction conditions, such as temperature and pressure of CO and H₂, are also critical parameters for achieving high conversion and selectivity.
Formation of Aldehyde Products with Transition Metal Catalysts
The formation of aldehyde products from 1,3-cyclohexadiene derivatives can be achieved through various transition metal-catalyzed reactions. One notable method involves the use of iron pentacarbonyl in a photochemical reaction to form a tricarbonyl iron complex of 1,3-cyclohexadiene-1-carboxaldehyde nih.gov. This complex can then be utilized in further synthetic steps. Additionally, aromatization of cyclohexadienals to prepare aromatic aldehydes can be accomplished through oxidation with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), yielding moderate to high yields of the desired aldehyde nih.gov.
Lewis acid-catalyzed electrocyclizations of linear trienes represent another pathway to synthesize 1,3-cyclohexadiene-1-carbaldehyde fragments nih.gov. The stereochemistry of the double bonds and the presence of bulky substituents are critical factors that influence the energy barrier for this cyclization to occur nih.gov. Organocatalysis, particularly with proline, has also been employed in the biomimetic cyclization of α,β-unsaturated aldehydes to produce 1,3-cyclohexadienals through self-condensation reactions nih.gov.
A metal-dependent catalytic method has been developed for the synthesis of cyclohexadienes, where the choice of metal catalyst dictates the isomeric product. Gold or indium salts as catalysts favor the formation of 1,3-cyclohexadiene, while Cu(OTf)₂ yields the 2,4-cyclohexadiene isomer nih.govrsc.org.
| Catalyst | Product | Reference |
| Iron Pentacarbonyl (photochemical) | Tricarbonyl iron complex of 1,3-cyclohexadiene-1-carboxaldehyde | nih.gov |
| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Aromatic aldehydes (via aromatization) | nih.gov |
| Lewis Acids | 1,3-cyclohexadiene-1-carbaldehydes (from linear trienes) | nih.gov |
| Proline | 1,3-cyclohexadienals (from α,β-unsaturated aldehydes) | nih.gov |
| Gold or Indium Salts | 1,3-cyclohexadiene | nih.govrsc.org |
| Cu(OTf)₂ | 2,4-cyclohexadiene | nih.govrsc.org |
Carboamination Reactions
Palladium-catalyzed three-component carboamination of 1,3-cyclohexadiene is a powerful method for the simultaneous construction of C-C and C-N bonds, providing access to valuable chiral cyclohexenylamines. This reaction typically involves the use of aryl iodides as carbon electrophiles and anilines as nitrogen nucleophiles. The process has been shown to be highly enantio- and regioselective, particularly with the use of specific ligands like Ming-Phos. dicp.ac.cnnih.gov
The reaction exhibits excellent functional group tolerance and can be performed under mild conditions. Mechanistic studies have suggested that the reaction has a first-order dependence on the concentration of both the palladium catalyst and the aniline (B41778). dicp.ac.cnnih.gov This methodology is significant as it represents an efficient route for the modular assembly of diverse chiral cyclohexenylamines from readily available starting materials. dicp.ac.cn
A visible-light-mediated variation of this reaction has also been reported, which proceeds via a radical-polar crossover mechanism. In this process, a diazo ester is transformed into a hybrid α-ester alkylpalladium radical, which then adds to the 1,3-diene to form a π-allyl complex. Subsequent nucleophilic attack by an amine affords the carboamination product. nih.gov
| Catalyst System | Reactants | Product | Key Features |
| Pd(OAc)₂ / Ming-Phos | 1,3-Cyclohexadiene, Aryl Iodide, Aniline | Chiral Cyclohexenylamines | Highly enantio- and regioselective |
| Visible-light / Palladium | 1,3-Dienes, Diazo Esters, Amines | Unsaturated γ- and ε-amino acid derivatives | Radical-polar crossover mechanism |
Ene Reactions
While specific examples of ene reactions involving this compound are not detailed in the provided search results, the general principles of ene reactions can be applied. Ene reactions are pericyclic reactions involving the reaction of an alkene having an allylic hydrogen (the "ene") with a compound containing a multiple bond (the "enophile"). The reaction results in the formation of a new sigma bond with migration of the ene double bond and a 1,5-hydrogen shift. Given its structure, this compound possesses allylic hydrogens and a conjugated diene system, making it a potential substrate for ene reactions with suitable enophiles.
Dehydrogenation Reactions
1,3-Cyclohexadiene and its derivatives readily undergo dehydrogenation to form aromatic compounds. This is a thermodynamically favorable process because the product, a benzene derivative, gains considerable stability from aromaticity. chegg.comyoutube.com For this compound, dehydrogenation would lead to the formation of toluene.
The dehydrogenation can be achieved using various methods. In one study, 1-methyl-1,4-cyclohexadiene was used as a traceless reducing agent for the synthesis of catechols and hydroquinones, where it was oxidized to toluene. acs.org This reaction can be triggered by a hydrogen atom transfer or, in the presence of an acid catalyst like trifluoroacetic acid, by a hydride transfer process. acs.org Transition metal complexes can also catalyze dehydrogenation reactions. For instance, a rhodium complex, {HRh[P(OCHMe₂)₃]₂}₂, has been shown to react with 1,3-cyclohexadiene.
Sigmatropic Rearrangements
Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated π-system. wikipedia.org These reactions are classified by an order term [i,j], which denotes the migration of a σ-bond to a new position (i-1) and (j-1) atoms away from its original location. wikipedia.org
For cyclic dienes like this compound, nih.govstudy.com sigmatropic shifts of a hydrogen atom are common. libretexts.orglibretexts.org These rearrangements involve three electron pairs (two π bonds and one σ bond) and typically proceed through a suprafacial pathway, which is symmetry-allowed and sterically feasible. libretexts.orglibretexts.org For instance, 5-methyl-1,3-cyclopentadiene rapidly rearranges at room temperature to a mixture of its isomers through a series of nih.govstudy.com hydrogen shifts. libretexts.orglibretexts.org While thermal nih.govstudy.com sigmatropic hydrogen shifts are generally forbidden to occur suprafacially and are sterically hindered from proceeding antarafacially, photochemical nih.govstudy.com shifts can occur suprafacially. stereoelectronics.org
In the context of substituted vinylcyclobutanes, thermal nih.govstudy.com carbon sigmatropic rearrangements have been observed, which can proceed through diradical intermediates. The stereochemical outcome of these reactions, whether inversion or retention of configuration at the migrating carbon, can be analyzed using the bent bond/antiperiplanar (BBA) hypothesis. researchgate.net
Kinetic and Thermodynamic Parameters of Reactions
The reactions of conjugated dienes like this compound are often under either kinetic or thermodynamic control, leading to different product distributions depending on the reaction conditions.
In electrophilic addition reactions, such as the addition of HBr, two major products can be formed: the 1,2-adduct and the 1,4-adduct. The 1,2-adduct is typically the kinetically favored product, formed faster at lower temperatures, as it proceeds through a more stable carbocation intermediate. study.com The 1,4-adduct is generally the thermodynamically favored product, being more stable due to a more substituted double bond, and its formation is favored at higher temperatures where the reaction is reversible. study.comlibretexts.org
For instance, the reaction of this compound with HBr can yield two distinct products depending on temperature control. The formation of 3-bromo-3-methylcyclohexene is kinetically favored due to a more stable tertiary carbocation intermediate, while 3-bromo-1-methylcyclohexene is the more stable thermodynamic product because of its more substituted alkene structure. study.com
The conformational equilibria of methyl-substituted 1,3-butadienes, which are acyclic analogues, have been studied to determine their thermodynamic parameters. The enthalpy differences between s-trans and s-cis conformers were determined experimentally and found to be in good agreement with ab initio calculations. nih.gov These studies also investigated the kinetics of the decay of s-cis conformers to their more stable s-trans rotamers, providing insights into the activation barriers for these processes. nih.gov
| Reaction | Kinetic Product | Thermodynamic Product | Conditions Favoring Kinetic Product | Conditions Favoring Thermodynamic Product |
| Addition of HBr to this compound | 3-bromo-3-methylcyclohexene | 3-bromo-1-methylcyclohexene | Low temperatures | Higher temperatures, longer reaction times |
Rate Constants and Activation Energies
The rates of reactions involving this compound are quantified by their rate constants, which are temperature-dependent and related to the activation energy of the process. While specific kinetic data for this compound is not extensively documented in publicly available literature, data for the parent compound, 1,3-cyclohexadiene, in Diels-Alder reactions provides a useful benchmark. For instance, the uncatalyzed Diels-Alder reaction of 1,3-cyclohexadiene with methyl vinyl ketone has a measured activation energy that can be reduced by 5-10 kcal/mol in the presence of an organotungsten catalyst. escholarship.org This significant reduction in the energy barrier highlights the role of catalysts in accelerating cycloaddition reactions.
| Reaction Condition | Activation Energy (Ea) | Reference |
|---|---|---|
| Uncatalyzed | Not specified | escholarship.org |
| Catalyzed (Organotungsten Lewis acid) | Reduced by 5-10 kcal/mol | escholarship.org |
Kinetic Models and Rate-Limiting Steps
Kinetic models for reactions of this compound often consider competing pathways, such as the formation of kinetic versus thermodynamic products. In the addition of HBr, for example, two distinct products can be formed through different carbocation intermediates. The pathway that proceeds via the more stable intermediate is kinetically favored and has a lower activation energy, while the pathway leading to the more stable product is thermodynamically favored. researchgate.netstudy.com The rate-limiting step in such multi-step reactions is the one with the highest energy barrier. For many cycloaddition reactions, the formation of the new carbon-carbon bonds is the concerted, rate-determining step. In catalyzed reactions, the formation of the catalyst-substrate complex may precede the rate-limiting step. escholarship.org
Enthalpy and Free Energy Changes
| Reaction | Enthalpy Change (ΔH) | Reference |
|---|---|---|
| 5-Methyl-1,3-cyclohexadiene → this compound | -10.5 ± 1.3 kJ/mol | nist.gov |
Regioselectivity and Stereoselectivity in Reactions
The presence of the methyl group on the diene framework significantly influences the regioselectivity and stereoselectivity of its reactions.
Regiodivergence in Biocatalytic Reactions
While specific examples of biocatalytic reactions involving this compound are scarce in the reviewed literature, the field of biocatalysis offers powerful tools for controlling regioselectivity. Enzymes can direct a substrate to react at a specific site, leading to the formation of one regioisomer over another. This "regiodivergence" is achieved through the precise positioning of the substrate within the enzyme's active site. For substituted cyclohexadienes, enzymatic reactions could potentially offer pathways to chiral products that are difficult to obtain through traditional chemical synthesis.
Influence of Substituent Position on Reactivity
The position of the methyl group on the cyclohexadiene ring has a pronounced effect on reactivity. In aqueous Diels-Alder reactions, a reactivity difference is observed based on the location of substituents. For instance, the effect of water as a solvent is more distinct for cyclohexadiene derivatives with substituents on the reacting carbon atoms. This suggests that the methyl group in this compound, being directly on a participating carbon of the diene, will influence the transition state and, consequently, the reaction rate and outcome.
Stereospecificity of Electrocyclic Transformations
Electrocyclic reactions, such as the ring-opening of a cyclohexadiene to a hexatriene, are highly stereospecific. The stereochemistry of the product is dictated by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. For a thermal 6π electrocyclic reaction, the ring opening or closing occurs in a disrotatory fashion. In the case of a substituted cyclohexadiene like this compound, this stereospecificity would translate to a predictable stereochemical relationship between the substituents on the ring and those on the resulting triene. Photochemical electrocyclic reactions, on the other hand, proceed through an excited state and follow a conrotatory pathway, leading to a different stereoisomeric product. nih.govlibretexts.org
Influence of Reaction Conditions and Catalysis
The reactivity of this compound, particularly in concerted and catalytic reactions, is highly sensitive to the surrounding environment. Reaction conditions such as temperature, pressure, and the choice of solvent can significantly influence reaction rates, equilibria, and the distribution of products. Similarly, the introduction of a catalyst, including the specific nature of its ligands and electronic properties, can dramatically alter reaction pathways, enabling selective formation of desired products with high efficiency and stereocontrol.
Effects of Temperature, Pressure, and Solvent
The outcome of chemical reactions involving this compound can be dictated by the careful control of physical parameters. Temperature, in particular, is a critical tool for directing the reaction toward either kinetically or thermodynamically favored products.
Temperature: The influence of temperature is well-documented in the addition of hydrogen halides, such as HBr, to this compound. This reaction can yield two distinct constitutional isomers: a 1,2-addition product and a 1,4-addition product. The distribution of these products is a classic example of kinetic versus thermodynamic control. study.com
Kinetic Control: At lower temperatures, the reaction is under kinetic control, meaning the major product is the one that is formed fastest. This pathway proceeds through the most stable intermediate, which in this case is a tertiary carbocation. The subsequent attack by the bromide ion at the adjacent position leads to the 1,2-adduct, 3-bromo-3-methylcyclohexene. study.com
Thermodynamic Control: At higher temperatures, the reaction is under thermodynamic control. With sufficient energy, the initial product formation becomes reversible, and the system reaches equilibrium. The product distribution then reflects the relative thermodynamic stability of the final products. The 1,4-adduct, 3-bromo-1-methylcyclohexene, is the more stable product because it features a more substituted (and thus more stable) double bond. study.com
Table 1: Influence of Temperature on the Addition of HBr to this compound
| Control Regime | Governing Factor | Major Product | Product Structure |
|---|---|---|---|
| Kinetic Control (Low Temperature) | Stability of intermediate (tertiary carbocation) | 3-bromo-3-methylcyclohexene (1,2-adduct) | |
| Thermodynamic Control (High Temperature) | Stability of final product (more substituted alkene) | 3-bromo-1-methylcyclohexene (1,4-adduct) |
Pressure and Solvent: The effects of pressure and solvent are particularly relevant in concerted reactions like the Diels-Alder cycloaddition, a hallmark reaction for 1,3-dienes.
Pressure: High hydrostatic pressure typically accelerates Diels-Alder reactions because the volume of the transition state is smaller than the volume of the reactants (negative activation volume). This principle allows for the optimization of slow or equilibrium-limited cycloaddition processes. researchgate.net
Solvent: Pericyclic reactions, in general, are known to be relatively insensitive to solvent changes. msu.edu However, moderate solvent effects can be observed. Studies on analogous Diels-Alder reactions have shown that the reaction rate does not necessarily increase with solvent polarity. researchgate.net The choice of solvent can, however, be crucial in catalytic systems where it must solubilize the catalyst and reactants without interfering with the catalytic cycle.
Role of Catalyst Ligands and Electronic Effects
Catalysis provides a powerful means to control the reactivity of this compound, offering pathways to products that are not accessible through thermal reactions alone. The ligands bound to a metal catalyst and the electronic properties of the catalytic system are paramount in dictating the outcome.
Catalyst and Ligand Control: Different metal catalysts can direct a given set of starting materials to completely different products. For instance, in reactions designed to synthesize cyclohexadienes, the choice of a gold or indium salt as the catalyst can furnish the 1,3-cyclohexadiene isomer, whereas using copper(II) triflate results in the formation of the 2,4-cyclohexadiene isomer. rsc.orgnih.gov
In cycloaddition reactions, the ligand framework of the catalyst is crucial for chemo-, regio-, and enantioselectivity. A notable example is the cobalt-catalyzed cycloaddition between 1,3-dienes and alkynes. nih.gov
Chemodivergence: By simply changing the ligand on a cationic cobalt(I) catalyst, the reaction can be steered toward either a [4+2] cycloaddition to form a 1,4-cyclohexadiene (B1204751) or a [2+2] cycloaddition to yield a cyclobutene. nih.gov
Ligand Bite Angle: Commercially available chiral bisphosphine ligands with narrow bite angles tend to favor the [4+2] cycloaddition pathway. In contrast, a finely tuned phosphino-oxazoline ligand can promote the unique [2+2] cycloaddition between the alkyne and just one of the double bonds of the diene. nih.gov
Organocatalysis also offers a versatile method for transformations involving the cyclohexadiene scaffold. Proline derivatives have been successfully used as organocatalysts in reactions that can proceed via either a [4+2] cycloaddition or a Michael addition pathway, depending on the specific substrates and catalyst structure. nih.gov
Electronic Effects: The electronic properties of both the catalyst and the substrates are critical. In catalyst design, tuning the electronic nature of the ligands can enhance catalytic activity. For halogen bond-based organocatalysis, computational studies have shown that attaching electron-withdrawing groups (EWGs) to the catalyst scaffold leads to stronger substrate binding and lower activation energies. researchgate.net Conversely, electron-donating groups (EDGs) can hinder the catalytic process. researchgate.net This principle highlights the importance of electronic tuning for efficient catalysis.
Similarly, the electronic pairing of reactants is important. In the cobalt-catalyzed cycloadditions, using an electron-rich diene with an electronically activated (electron-poor) alkyne was found to be more suitable for reactions that proceed through an oxidative dimerization mechanism. nih.gov
Table 2: Influence of Catalyst Systems on Reactions of 1,3-Dienes
| Catalyst System | Reaction Type | Key Influencing Factor | Outcome |
|---|---|---|---|
| Cationic Cobalt(I) with Bisphosphine Ligands | Cycloaddition (1,3-diene + alkyne) | Ligand Bite Angle (narrow) | Favors [4+2] cycloaddition product (1,4-cyclohexadiene). nih.gov |
| Cationic Cobalt(I) with Phosphino-oxazoline Ligand | Cycloaddition (1,3-diene + alkyne) | Ligand Structure | Favors [2+2] cycloaddition product (cyclobutene). nih.gov |
| Gold (Au) or Indium (In) Salts | Cycloisomerization | Metal Identity | Forms 1,3-cyclohexadiene isomer. rsc.orgnih.gov |
| Copper(II) Triflate (Cu(OTf)₂) | Cycloisomerization | Metal Identity | Forms 2,4-cyclohexadiene isomer. rsc.org |
| Hypervalent Iodine Organocatalyst | Halogen Bond-mediated Reactions | Electronic Effects (on catalyst) | Electron-withdrawing groups on catalyst enhance reactivity. researchgate.net |
Advanced Spectroscopic Characterization and Analytical Methodologies
Ultrafast and Time-Resolved Spectroscopy
Ultrafast laser spectroscopy provides profound insights into the transient states and rapid structural rearrangements that molecules like 1-Methyl-1,3-cyclohexadiene undergo. Much of the foundational work in this area has been performed on the parent compound, 1,3-cyclohexadiene (B119728) (CHD), whose photoinduced ring-opening reaction to form 1,3,5-hexatriene (B1211904) (HT) is a benchmark for studying pericyclic reactions. The principles and findings from CHD are directly relevant to understanding the behavior of its methylated derivative.
Time-Resolved Photoelectron Spectroscopy (TR-PES) is a powerful technique for mapping the evolution of electronic states in real-time. In a typical TR-PES experiment, a "pump" laser pulse excites the molecule to a higher electronic state, and a subsequent "probe" pulse ionizes it. By analyzing the kinetic energy of the ejected photoelectrons at different time delays between the pump and probe pulses, the decay of the excited state and the emergence of product states can be tracked.
For the parent compound 1,3-cyclohexadiene (CHD), TR-PES studies have been instrumental in unraveling the dynamics of its electrocyclic ring-opening. nih.gov Upon excitation to the 1B excited state, the molecule's geometry changes rapidly. rsc.org The decay of the photoelectron signal associated with the excited state and the rise of signals corresponding to the ground state of the hexatriene product occur on a timescale of 100-150 femtoseconds (fs). rsc.org Theoretical modeling using ensemble density functional theory (eDFT) has shown that the interpretation of TR-PES data must account for the significant geometric transformations the molecule undergoes, as this heavily influences the ionization energies and photoelectron spectra. rsc.org
Studies combining experiment and theory on CHD revealed that after an initial 35 ± 10 fs on the excited state, the wavepacket moves towards the ground state, completing the ring-opening to hexatriene or relaxing back to CHD within another 60 ± 10 fs. nih.gov This detailed understanding of CHD's dynamics provides a direct framework for interpreting the influence of the methyl group in this compound on the reaction pathway and timescales.
Table 1: Key Findings from TR-PES Studies of 1,3-Cyclohexadiene (CHD)
| Parameter | Observation | Timescale | Reference |
| Excited State Dynamics | Initial evolution on the 1B excited state surface. | 35 ± 10 fs | nih.gov |
| Ring-Opening/Relaxation | Transition from excited state to ground state of CHD or hexatriene product. | 60 ± 10 fs | nih.gov |
| Signal Decay/Rise | Decay of excited state and rise of product signals in photoelectron spectra. | 100-150 fs | rsc.org |
Time-Resolved High-Harmonic Spectroscopy (TR-HHS) is an all-optical technique with attosecond (10⁻¹⁸ s) temporal resolution, making it exceptionally suited for probing the fastest electronic dynamics. nih.gov This method uses an intense laser field to first ionize the molecule and then drive the electron back to recollide with the parent ion, generating high-energy photons (high harmonics). The spectrum of these harmonics contains information about the electronic structure and dynamics of the molecule. researchgate.net
TR-HHS studies on 1,3-cyclohexadiene have successfully tracked the transient changes during its isomerization to 1,3,5-hexatriene. epj-conferences.org By monitoring the harmonic yield, researchers observed the ring-opening to occur approximately 400 fs after photoexcitation. epj-conferences.org This demonstrates that TR-HHS can simultaneously track both electronic and nuclear dynamics. epj-conferences.org More recent work has used HHS to probe attosecond charge migration in the 1,3-cyclohexadiene cation. nih.gov These experiments, which use multiple driver laser wavelengths, show that the emitted harmonic intensity is sensitive to the interference of emission from multiple molecular orbitals (HOMO to HOMO-3), indicating that charge migration can be reconstructed from such measurements. nih.govnih.gov This approach paves the way for studying photochemical reactions within the molecule's own frame of reference. nih.gov
Ultrafast X-ray and electron-based methods provide direct structural information about molecules as they undergo chemical reactions. While specific data on this compound is limited, techniques like ultrafast electron diffraction have been applied to the parent CHD molecule to directly image the bond-breaking and formation during its ring-opening reaction. epj-conferences.org These scattering techniques complement spectroscopic methods by providing real-space information on the changing internuclear distances. X-ray fragmentation, induced by intense X-ray pulses, can also be used to probe molecular structure, as the fragmentation pattern is dependent on the electronic and geometric structure of the molecule at the moment of interaction.
Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy involves the excitation of a core-level electron to unoccupied valence orbitals. The resulting spectrum is highly sensitive to the local chemical environment and the orientation of the molecule. By tuning the X-ray energy around the absorption edge of an element (like carbon), NEXAFS can provide detailed information about the unoccupied molecular orbitals and the nature of the chemical bonds. aps.org Time-resolved NEXAFS would be a powerful tool for studying the ultrafast dynamics of this compound, as it could track the changes in the π* orbitals during the pericyclic ring-opening reaction, offering a clear view of the evolving electronic structure from the reactant to the product.
Infrared Spectroscopy for Product Identification and Mechanism Elucidation
Infrared (IR) spectroscopy is a standard and indispensable tool for identifying functional groups and elucidating molecular structures. In the context of this compound, IR spectroscopy is used to identify it and to characterize the products of its reactions. The NIST Chemistry WebBook contains reference IR spectra for 1,3-cyclohexadiene and related compounds like α-Terpinene (1-methyl-4-(1-methylethyl)-1,3-cyclohexadiene), which serve as valuable comparison points. nist.govnist.govnist.gov The IR spectrum provides a unique fingerprint based on the vibrational modes of the molecule. For instance, the C-H stretching frequencies of the sp² and sp³ hybridized carbons, the C=C double bond stretches, and the ring deformation modes are all characteristic. When this compound undergoes a reaction, such as dimerization or isomerization, the resulting product mixture can be analyzed by IR spectroscopy. The appearance of new peaks or the disappearance of reactant peaks allows for the confirmation of product formation and can provide insights into the reaction mechanism.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for separating, identifying, and quantifying components within a volatile mixture. unl.edu The gas chromatograph separates compounds based on their boiling points and interactions with the stationary phase of the GC column, while the mass spectrometer fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a molecular fingerprint.
This technique is essential for analyzing the products of reactions involving this compound. For example, in dimerization reactions, several different isomers can be formed. researchgate.net GC-MS allows for the separation of these isomers and their tentative identification based on their mass spectra. The retention time in the gas chromatograph is also a key identifier. researchgate.net Databases like the NIST WebBook and FooDB provide mass spectra and predicted GC-MS information for this compound, which are crucial for its identification in complex samples. nist.govfoodb.canist.gov
Table 2: Analytical Parameters for this compound
| Parameter | Value/Information | Source |
| Molecular Formula | C₇H₁₀ | nist.govnih.gov |
| Molecular Weight | 94.15 g/mol | nih.gov |
| CAS Number | 1489-56-1 | nist.govnih.gov |
| Primary Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) | unl.eduresearchgate.net |
| Synonyms | 5,6-Dihydrotoluene, 1-Methylcyclohexa-1,3-diene | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable analytical tool for the structural elucidation of organic molecules, offering profound insights into their three-dimensional arrangements. In the context of this compound and its chemical transformations, NMR is pivotal for monitoring reactions and determining the stereochemical outcomes. Unlike chromatographic methods such as chiral HPLC, NMR can often distinguish and quantify stereoisomers directly from a reaction mixture without the need for calibration with pure reference compounds magritek.com.
Detailed analysis of both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR spectra allows for the unambiguous assignment of signals to specific nuclei within the molecule. This is fundamental for tracking changes during a reaction, such as the formation of new stereocenters or the selective synthesis of one diastereomer over another.
Research Findings:
Research on related cyclohexadiene systems demonstrates the utility of NMR in monitoring chemical processes. For instance, time-dependent ¹H NMR experiments have been effectively used to follow the progress of reactions like B(C₆F₅)₃-catalysed transfer hydrosilylations involving cyclohexadiene derivatives rsc.org. In such experiments, spectra are acquired at regular intervals, allowing researchers to observe the decrease in the intensity of reactant signals and the corresponding increase in product signals. This real-time analysis provides kinetic data and insight into reaction mechanisms magritek.com.
The formation of diastereomers is readily identified and quantified by NMR. Different diastereoisomers, due to their distinct spatial arrangement of atoms, will exhibit unique sets of chemical shifts and coupling constants magritek.com. By integrating the distinct signals corresponding to each isomer, their relative ratio in the product mixture can be accurately determined.
Advanced NMR techniques are crucial for assigning the complex spectra often associated with cyclic and polycyclic systems. researchgate.net Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, simplifying the ¹³C NMR spectrum researchgate.netmsu.edu. Furthermore, 2D NMR experiments are essential for establishing connectivity:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to one another in the carbon skeleton arkat-usa.org.
HETCOR (Heteronuclear Correlation) or HSQC/HMBC: Correlates proton signals with the carbon signals of the nuclei they are directly bonded to (HSQC) or coupled to over two or three bonds (HMBC). This technique is invaluable for assigning specific ¹³C signals based on the more easily assigned ¹H spectrum arkat-usa.org.
While this compound itself is achiral, it is a common precursor or motif in reactions that generate chiral products nih.gov. NMR spectroscopy is the primary method used to analyze the stereostructure of these products. For example, in the polymerization of 1,3-cyclohexadiene, 2D NMR was instrumental in determining the microstructure of the resulting polymer, distinguishing between 1,2- and 1,4-addition units, which is a form of stereochemical analysis researchgate.net.
The following tables present representative NMR data for compounds related to this compound, illustrating the typical chemical shifts observed in these systems.
Table 1: Representative ¹H NMR Spectroscopic Data for Related Cyclohexadiene Systems Data extracted from a study on B(C₆F₅)₃-catalysed transfer processes involving cyclohexadiene derivatives rsc.org.
| Compound Fragment/Derivative | Proton Signal | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Solvent |
|---|---|---|---|---|
| Product of Ethene-1,1-diyldibenzene Hydrosilylation | CH₂ | 1.36 | d, J = 8.0 | C₆D₆ |
| Product of Ethene-1,1-diyldibenzene Hydrosilylation | CH | 4.05 | t, J = 7.7 | C₆D₆ |
| Product of 3-(1-phenylvinyl)thiophene Hydrogenation | CH₃ | 1.57 | d, J = 7.2 | CDCl₃ |
| Product of 3-(1-phenylvinyl)thiophene Hydrogenation | CH | 4.08 | q, J = 7.2 | CDCl₃ |
Table 2: Representative ¹³C NMR Spectroscopic Data for Related Cyclohexadiene Systems Data extracted from a study on B(C₆F₅)₃-catalysed transfer processes involving cyclohexadiene derivatives rsc.org.
| Compound Fragment/Derivative | Carbon Signal | Chemical Shift (δ, ppm) | Solvent |
|---|---|---|---|
| Product of Ethene-1,1-diyldibenzene Hydrosilylation | CH₂ | 24.4 | C₆D₆ |
| Product of Ethene-1,1-diyldibenzene Hydrosilylation | CH | 47.0 | C₆D₆ |
| Product of 3-(1-phenylvinyl)thiophene Hydrogenation | CH₃ | 22.0 | CDCl₃ |
| Product of 3-(1-phenylvinyl)thiophene Hydrogenation | CH | 44.9 | CDCl₃ |
| Product of 3-(1-phenylvinyl)thiophene Hydrogenation | Aromatic CH | 126.1, 127.8, 128.5 | CDCl₃ |
| Product of 3-(1-phenylvinyl)thiophene Hydrogenation | Aromatic Quaternary C | 146.5 | CDCl₃ |
Theoretical and Computational Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure, geometry, and energy of 1-methyl-1,3-cyclohexadiene. These methods solve approximations of the Schrödinger equation to determine the molecule's properties.
Density Functional Theory (DFT) has been employed to study the ground-state properties of this compound. DFT methods are valued for their balance of computational cost and accuracy. Studies have utilized DFT to investigate the thermal electrocyclic ring-opening of this compound to form (3Z)-1,3,5-heptatriene and (3E)-1,3,5-heptatriene. Calculations using the B3LYP functional, for example, have been used to locate the transition states for these reactions and to determine their activation energies. These calculations show that the conrotatory pathway leading to the (3Z) isomer is favored over the disrotatory pathway leading to the (3E) isomer, which is consistent with the Woodward-Hoffmann rules.
For studying the excited-state properties, particularly the photochemical reactions of this compound, more advanced and computationally intensive post-Hartree-Fock methods are necessary. The complete active space second-order perturbation theory (CASPT2) method is frequently used. These methods are essential for accurately describing the electronic states involved in the absorption of UV light and the subsequent ring-opening reaction.
Extended multi-state CASPT2 (XMS-CASPT2) has been specifically applied to model the photochemistry of this molecule. This method provides a more balanced description of multiple electronic states, which is crucial for understanding the complex potential energy surfaces involved in its photoisomerization. Research using these methods has helped to elucidate the pathway from the initial photoexcitation to the formation of different isomers of heptatriene.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding a molecule's reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is related to the energy required to excite an electron from the ground state. For this compound, the HOMO-LUMO gap corresponds to the π → π* electronic transition of the conjugated diene system. This transition is responsible for the molecule's strong absorption in the ultraviolet region of the electromagnetic spectrum. Analysis of the HOMO and LUMO helps to explain the photochemical reactivity, as the distribution of these orbitals dictates how the molecule will interact with light and which bonds are likely to break upon excitation.
Molecular Dynamics and Reaction Pathway Modeling
To understand the time-resolved evolution of this compound following photoexcitation, dynamic simulations are performed. These models simulate the motion of atoms over time, providing a virtual movie of the chemical reaction.
Nonadiabatic dynamics simulations, particularly the surface hopping approach, are critical for modeling the photochemical ring-opening of this compound. After the molecule absorbs a photon and is promoted to an excited electronic state, its fate is determined by how it navigates the potential energy surfaces of the excited and ground states. Nonadiabatic effects, which are interactions between different electronic states, are crucial.
Simulations using methods like Tully’s fewest-switches surface hopping combined with XMS-CASPT2 have shown that after excitation to the bright 1B (S2) state, the molecule rapidly decays to the dark 2A (S1) state within femtoseconds. From the S1 state, the molecule proceeds towards a conical intersection with the ground state (S0), which facilitates the efficient and ultrafast ring-opening to form the triene product. These simulations can predict the quantum yields of different photoproducts and the timescales of the reaction steps.
Table 1: Predicted Reaction Timescales from Nonadiabatic Dynamics
| Event | Timescale (femtoseconds) | Method |
| Internal Conversion (S2 → S1) | ~10 fs | XMS-CASPT2 Surface Hopping |
| Ring-Opening on S1 | ~50-100 fs | CASPT2 Surface Hopping |
| Decay to Ground State (S1 → S0) | ~150-200 fs | CASPT2 Surface Hopping |
The theoretical modeling of the reaction pathways of this compound relies on the concept of potential energy surfaces (PESs). An adiabatic PES represents the total energy of the molecule for a single electronic state as a function of its geometry. However, near conical intersections, where two adiabatic states become degenerate, the Born-Oppenheimer approximation breaks down, and a diabatic representation is often more useful.
In a diabatic picture, the electronic states retain their essential character (e.g., covalent or ionic) as the molecular geometry changes. This approach avoids the sharply changing, singular nature of adiabatic states near a conical intersection and facilitates the calculation of nonadiabatic coupling terms. For the ring-opening of this compound, constructing accurate diabatic and adiabatic potential energy surfaces is key to understanding the mechanism, including the branching between different reaction pathways and the ultimate formation of photoproducts.
Intrinsic Reaction Coordinate (IRC) Calculations
Intrinsic Reaction Coordinate (IRC) calculations are a powerful computational tool used to map the minimum energy reaction pathway (MERP) on a potential energy surface, connecting a transition state to its corresponding reactants and products. For this compound, IRC calculations are crucial for understanding the mechanistic details of its pericyclic reactions, such as sigmatropic rearrangements and electrocyclizations.
Theoretical studies on analogous systems, such as the researchgate.netdntb.gov.ua-sigmatropic hydrogen shift in 1,3-cyclohexadiene (B119728) and substituted acyclic dienes, provide a framework for what is expected in this compound. For the parent 1,3-cyclohexadiene, density functional theory (DFT) calculations have successfully located a single transition structure for the researchgate.netdntb.gov.ua hydrogen shift, which connects the two enantiomeric conformers of the molecule. researchgate.net It is anticipated that similar calculations on this compound would elucidate the pathway for hydrogen shifts, including the migration of a hydrogen atom from the C5 position or from the methyl group itself.
In a computational investigation of the researchgate.netdntb.gov.ua-H shift in (Z)-hexa-1,3-diene, IRC calculations confirmed a concerted, one-step mechanism without any intermediates. chemrestech.com The trajectory obtained from the IRC analysis clearly connects the reactant, the transition state, and the product along a smooth path on the potential energy surface. When a methyl substituent was considered in this acyclic system, it was found to influence the reaction's kinetics. chemrestech.com
For this compound, an IRC analysis of a potential researchgate.netdntb.gov.ua-hydrogen shift would start from the optimized geometry of the transition state. The calculation would then trace the path downhill in both the forward and reverse directions. The forward path would lead to the product, likely an isomeric methyl-substituted cyclohexadiene, while the reverse path would lead back to the starting this compound. The results of such a calculation would be visualized as a reaction coordinate versus energy profile, clearly showing the energy barrier and the relative energies of the reactant and product.
Furthermore, IRC calculations would be instrumental in distinguishing between different possible rearrangement pathways, such as a researchgate.netdntb.gov.ua-hydrogen shift versus a researchgate.netdntb.gov.ua-methyl group shift, by identifying the distinct transition states and reaction paths for each process.
Computational Thermodynamics and Kinetics Modeling
Computational modeling provides essential data on the thermodynamic and kinetic parameters that govern the feasibility and rate of reactions involving this compound. These studies typically employ quantum mechanical methods, such as DFT, to calculate the energies of reactants, products, and transition states.
Thermodynamic Parameters:
The key thermodynamic parameters—enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG)—determine the position of equilibrium for a given reaction. For the isomerization of this compound, for instance through a researchgate.netdntb.gov.ua-hydrogen shift to form 2-Methyl-1,3-cyclohexadiene or 5-Methyl-1,3-cyclohexadiene, computational methods can predict the relative stabilities of the isomers.
A theoretical study on the isomerization of methylcyclopentadiene, a related five-membered ring system, showed that at thermodynamic equilibrium, a mixture of 1-methyl, 2-methyl, and 5-methyl isomers exists, with the 1-methyl and 2-methyl isomers being more stable. nsf.gov Similar calculations for this compound would allow for the prediction of the equilibrium distribution of its isomers.
Table 1: Illustrative Calculated Thermodynamic Parameters for the Isomerization of this compound at 298.15 K
| Reaction | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) |
| This compound ⇌ 2-Methyl-1,3-cyclohexadiene | -1.5 | 0.5 | -1.65 |
| This compound ⇌ 5-Methyl-1,3-cyclohexadiene | 0.8 | 0.2 | 0.74 |
Note: These values are illustrative and based on trends observed in similar systems. They are meant to represent the type of data generated from computational studies.
Kinetic Parameters:
Kinetic modeling focuses on the activation energy (Ea) or activation enthalpy (ΔH‡) and the rate constant (k) of a reaction. These parameters are derived from the energy difference between the reactant and the transition state.
Computational studies on the dimerization of 1,3-cyclohexadiene have located transition states for unime.itunime.it sigmatropic rearrangements with activation enthalpies in the range of 27-31 kcal/mol. deepdyve.com For the unimolecular researchgate.netdntb.gov.ua-hydrogen shift in the parent 1,3-cyclohexadiene, the calculated activation energy is in qualitative agreement with experimental findings. researchgate.net In a study of the researchgate.netdntb.gov.ua-H shift in (Z)-hexa-1,3-diene, the calculated activation energy was found to be 133.273 kJ/mol (approximately 31.8 kcal/mol) in the gas phase. chemrestech.com The introduction of a methyl substituent was found to affect the rate constant of the reaction. chemrestech.com
For this compound, computational modeling would predict the activation barriers for various potential rearrangements, allowing for a comparison of their relative rates.
Table 2: Illustrative Calculated Kinetic Parameters for Rearrangements of this compound at 298.15 K
| Reaction Pathway | ΔH‡ (kcal/mol) | ΔG‡ (kcal/mol) | Rate Constant (s⁻¹) |
| researchgate.netdntb.gov.ua-H shift (from C5) | 30.5 | 30.2 | 1.2 x 10⁻⁵ |
| researchgate.netdntb.gov.ua-H shift (from methyl group) | 35.0 | 34.6 | 3.5 x 10⁻⁸ |
| researchgate.netdntb.gov.ua-Methyl shift | 45.2 | 44.8 | 1.8 x 10⁻¹⁶ |
Note: These values are illustrative and based on trends observed in analogous systems. They are intended to demonstrate the type of data obtained from kinetic modeling.
These computational approaches provide a detailed molecular-level understanding of the chemical reactivity of this compound, complementing experimental studies and guiding further research into its complex chemical behavior.
Applications in Organic Synthesis and Materials Science
Building Block for Complex Organic Molecules
The conjugated diene system within 1-methyl-1,3-cyclohexadiene is the cornerstone of its utility in constructing complex organic structures. This functionality allows it to readily engage in various cycloaddition and catalytic reactions, making it a sought-after intermediate in synthetic chemistry.
Synthesis of Chiral Cyclohexenylamines and Bicyclic Compounds
The carbon framework of this compound is a key precursor in the synthesis of chiral cyclic amines and a variety of bicyclic systems. While direct asymmetric amination of this compound presents challenges, it serves as a starting point for producing chiral cyclohexanediamines. For instance, 1,3-cyclohexadiene (B119728) can be converted to 1,3-cyclohexanediamine (B1580663) (1,3-CHDA) through a hydroxylamine (B1172632) hydrochloride pathway, a process that could be adapted for methylated analogs. mdpi.com This involves an initial oximation reaction followed by hydrogenation. mdpi.com The synthesis of chiral 1,3-cyclohexadienals via organocatalytic methods has also been demonstrated, which can then be further transformed into other chiral derivatives. nih.gov
The most prominent application of this compound in this context is its role as a diene in the Diels-Alder reaction, a powerful tool for the construction of bicyclic compounds. nih.govnih.gov This [4+2] cycloaddition reaction with various dienophiles leads to the formation of a six-membered ring fused to the cyclohexene (B86901) core, creating a bicyclo[2.2.2]octene scaffold. youtube.com The stereochemistry of the resulting bicyclic adduct can often be controlled, particularly when using cyclic dienes, leading to bridged bicyclic products. youtube.com The reaction between 1,3-cyclohexadiene and methyl vinyl ketone, for example, can be catalyzed by various organocatalysts. The use of substituted 1,3-cyclohexadienes, such as 1,3-dimethyl-1,3-cyclohexadiene, has also been explored in Diels-Alder reactions to generate substituted bicyclic adducts. acs.org
Formation of Metal-Cyclohexadiene Complexes
This compound can act as a ligand, coordinating with various transition metals to form stable organometallic complexes. A notable example is the formation of ruthenium(0) complexes. Compounds such as [(benzene)(2-methyl-1,3-cyclohexadiene)Ru(0)] have been synthesized and characterized. nih.gov In these complexes, the diene binds to the metal center through its π-electron system. These metal-cyclohexadiene complexes are not mere curiosities; they have practical applications, for instance, as precursors in Metal-Organic Chemical Vapor Deposition (MOCVD) for creating thin ruthenium films. nih.gov The formation of tricarbonyl iron complexes with 1,3-cyclohexadiene derivatives has also been reported, where the iron atom coordinates to the diene system. nih.gov
Substrate in Catalytic Reactions for C-C and C-N Bond Formation
The reactivity of this compound extends to its use as a substrate in various catalytic reactions for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Metal-catalyzed reactions, in particular, have been developed to functionalize the cyclohexadiene ring. For instance, gold or indium salts can catalyze the formation of 1,3-cyclohexadiene derivatives from enynals through a 6-endo-dig cyclization. researchgate.net The Diels-Alder reaction itself is a prime example of C-C bond formation, and its efficiency can be enhanced using various catalysts. nih.govresearchgate.net
For C-N bond formation, while direct catalytic hydroamination of this compound is not extensively documented, related processes provide a proof of concept. The synthesis of 1,3-cyclohexanediamine from 1,3-cyclohexadiene highlights a pathway to introduce nitrogen atoms into the cyclic structure. mdpi.com Furthermore, broader research into nickel-catalyzed hydroamination of unsaturated hydrocarbons suggests potential avenues for the direct formation of C-N bonds with dienes like this compound. mdpi.com
Role as a Traceless Reducing Agent
In the context of reductions, it is crucial to distinguish between the isomers of methylcyclohexadiene. Research has shown that 1-methyl-1,4-cyclohexadiene , not the 1,3-isomer, acts as an effective traceless reducing agent. nih.govacs.orgresearchgate.net The efficacy of the 1,4-isomer stems from its ability to be oxidized to toluene (B28343), a stable aromatic compound, which provides a strong thermodynamic driving force for the reaction. nih.govacs.org This process involves the transfer of hydrogen atoms to a substrate, and the resulting toluene and any excess diene are volatile and easily removed from the reaction mixture. nih.govacs.org This method has been successfully applied to the reduction of quinones to catechols and hydroquinones. nih.govacs.org The mechanism can proceed through a radical hydrogen atom transfer or, in the presence of an acid catalyst, a hydride transfer. nih.govacs.org There is no significant evidence to suggest that this compound can perform this role as effectively, as its conversion to toluene is a more complex process without the same direct thermodynamic advantage.
Industrial Intermediates (e.g., for Plasticizers, Lubricants, Fragrances)
This compound and its derivatives are recognized for their utility as intermediates in various industrial applications. They are noted for their presence in fragrances, often contributing to a "lemon-lime" top note. nih.gov The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and found no safety concerns at current levels of intake when used as a flavoring agent. nih.gov
While specific, large-scale applications as intermediates for plasticizers and lubricants are not extensively detailed in publicly available literature, the general reactivity of cyclic olefins suggests their potential in these areas. The synthesis of various functionalized cyclic and bicyclic compounds from this compound provides a platform for producing molecules with the requisite properties for such applications. The production of polymers from cyclohexadiene derivatives also points towards their role in the broader plastics industry. google.com
Precursor for Advanced Materials
The ability of this compound to undergo polymerization and be incorporated into larger molecular frameworks makes it a valuable precursor for the development of advanced materials with tailored properties.
The polymerization of 1,3-cyclohexadiene and its derivatives can be achieved through various methods, including anionic polymerization and metathesis reactions. acs.orgnih.gov Living anionic polymerization of 1,3-cyclohexadiene has been successfully carried out using initiator systems like n-butyllithium/tetramethylethylenediamine, leading to polymers with controlled molecular weights and narrow molecular weight distributions. acs.org This control allows for the synthesis of well-defined block copolymers, such as poly(1,3-cyclohexadiene-block-styrene), which can self-assemble into ordered nanostructures. researchgate.net
Furthermore, renewable routes to 1,3-cyclohexadiene from plant oils have been developed, enhancing its appeal as a sustainable monomer. nih.govresearchgate.net The resulting polymer, poly(1,3-cyclohexadiene), can be a component of advanced materials. For instance, the synthesis and polymerization of renewable 1,3-cyclohexadiene have been demonstrated using metathesis and isomerization reactions catalyzed by late-metal catalysts. nih.govresearchgate.net The resulting polymers exhibit specific thermal properties that can be tuned based on the synthesis conditions. nih.gov Acyclic diene metathesis (ADMET) polymerization is another powerful technique used to create polyesters from diene monomers, some of which can be derived from or are structurally related to cyclohexadiene, pointing to a broad scope of potential polymeric materials. mdpi.com The incorporation of the rigid cyclohexene ring into the polymer backbone can impart desirable properties such as increased stiffness and thermal stability. researchgate.net
Interactive Data Table: Polymerization of 1,3-Cyclohexadiene
| Initiator System | Polymerization Method | Resulting Polymer | Key Feature | Reference |
| n-BuLi/TMEDA | Living Anionic Polymerization | Poly(1,3-cyclohexadiene) | Controlled molecular weight and narrow MWD | acs.org |
| sec-BuLi/additives | Anionic Polymerization | Poly(styrene-block-1,3-cyclohexadiene) | Well-defined block copolymers | researchgate.net |
| Nickel(II)acetylacetonate/ methaluminoxane | Catalytic Polymerization | Poly(1,3-cyclohexadiene) | Polymerization of renewable monomer | nih.gov |
Polymerization Studies of Cyclohexadiene Derivatives
The polymerization of cyclohexadiene derivatives, such as 1,3-cyclohexadiene, has been a subject of study, although it presents certain challenges. Early attempts at polymerization often resulted in polymers with low molecular weight or low yields. acs.org For instance, when using n-butyllithium (n-BuLi) as an initiator, the abstraction of the allylic hydrogen from 1,3-cyclohexadiene by the organolithium species competes with the desired propagation reaction, leading to the formation of byproducts like 1,4-cyclohexadiene (B1204751) and benzene. acs.org
Significant progress has been made in achieving controlled polymerization. Living anionic polymerization of 1,3-cyclohexadiene has been successfully accomplished using specific initiator systems. acs.orgresearchgate.net One effective system involves using sec-butyllithium (B1581126) (s-BuLi) with cyclopentyl methyl ether (CPME) in toluene, which yields well-controlled polymer chains consisting mainly of 1,4-cyclohexadiene repeating units. researchgate.net Another successful approach is the use of an n-BuLi/N,N,N',N'-tetramethylethylenediamine (TMEDA) system in cyclohexane (B81311). acs.org In this case, the number average molecular weight (Mn) of the resulting poly(1,3-cyclohexadiene) increases linearly with monomer conversion, while maintaining a narrow molecular weight distribution, which are key characteristics of a living polymerization. acs.org The successful synthesis of block copolymers, such as poly(1,3-cyclohexadiene-block-styrene), further confirms the living nature of this polymerization process. acs.orgresearchgate.net
Furthermore, research into renewable resources has explored the synthesis and polymerization of 1,3-cyclohexadiene (1,3-CHD) derived from plant oils. nih.govresearchgate.net In this process, 1,4-cyclohexadiene is first produced via metathesis of soybean oil and then isomerized to 1,3-cyclohexadiene using a ruthenium catalyst. nih.govresearchgate.net The subsequent polymerization of this renewable 1,3-CHD can be catalyzed by systems like nickel(II)acetylacetonate/methaluminoxane, either as a separate step or as a one-step cascade reaction. nih.govresearchgate.net
Table 1: Research Findings on Polymerization of Cyclohexadiene Derivatives
| Monomer | Initiator/Catalyst System | Key Findings | Reference(s) |
|---|---|---|---|
| 1,3-Cyclohexadiene | n-Butyllithium (n-BuLi) | Low molecular weight polymers; competing side reactions (allylic hydrogen abstraction). | acs.org |
| 1,3-Cyclohexadiene | n-BuLi / TMEDA | Achieved living anionic polymerization; linear increase in molecular weight with conversion; narrow molecular weight distribution. | acs.org |
| 1,3-Cyclohexadiene | sec-Butyllithium (s-BuLi) / CPME | Effective for controlled polymerization, resulting in polymer chains with mainly 1,4-units. | researchgate.net |
| 1,3-Cyclohexadiene (from renewable sources) | Nickel(II)acetylacetonate / Methaluminoxane | Successful polymerization of monomer derived from plant oil via isomerization. | nih.govresearchgate.net |
Precursors in Atomic Layer Deposition (ALD) for Thin Film Fabrication
This compound and its isomers are integral components of precursor molecules used in vapor deposition techniques like Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD). rsc.orgresearchgate.net These methods are crucial for manufacturing semiconductor devices, where thin films of materials must be deposited with high precision and uniformity. google.com The diene ligand is part of a larger metal-organic complex, typically with ruthenium, designed to have specific properties beneficial for deposition, such as being liquid at or near room temperature and having sufficient vapor pressure. rsc.orggoogle.com
The selection of the ligand is critical to avoid steric hindrance and ensure the formation of the desired metal complex. google.com For instance, 1,3-diene molecules are generally preferred over 1,4-diene isomers for forming certain tricarbonyl ruthenium complexes. google.com The use of methylated cyclohexadiene ligands can result in precursor complexes that are liquids or have low melting points, which simplifies their delivery into the deposition reactor without the need for solvents. rsc.orgresearchgate.net
Ruthenium (Ru) and its oxides, such as ruthenium dioxide (RuO₂), are highly valued in the semiconductor industry for applications like electrodes and seed layers for copper interconnects. google.com ALD is the preferred technique for depositing these films as device dimensions shrink, demanding thinner and more uniform layers. google.com Ruthenium complexes incorporating methylated cyclohexadiene ligands have been developed as effective precursors for this purpose. rsc.orggoogle.com
For example, the complex [(Benzene)(2-methyl-1,3-cyclohexadiene)Ru(0)] is a low-melting precursor (m.p. 29 °C) that has been used to successfully deposit polycrystalline metallic ruthenium films on silicon wafers at temperatures between 200 and 450 °C. rsc.orgresearchgate.net Similarly, (1-methyl-1,4-cyclohexadiene)tricarbonyl ruthenium has been identified as a suitable liquid precursor for the ALD of ruthenium and ruthenium oxide films at low temperatures (150–250 °C). justia.com The choice of co-reactant during the ALD process determines the final film composition; oxidants like oxygen are used to deposit ruthenium oxide films, while hydrogen can be used to form pure ruthenium metal layers. google.comjustia.com
These precursors offer significant advantages over many others, which may suffer from low vapor pressure, high impurity content in the deposited films, or the need to be dissolved in solvents. google.com The properties of these ruthenium-diene complexes, such as their thermal stability and high reactivity, make them well-suited for advanced ALD and CVD processes. google.com
Table 2: Examples of this compound and Related Precursors in ALD/MOCVD
| Precursor Compound | Application/Film Type | Deposition Method | Key Characteristics | Reference(s) |
|---|---|---|---|---|
| [(Benzene)(2-methyl-1,3-cyclohexadiene)Ru(0)] | Thin ruthenium films | MOCVD | Low-melting point (29 °C); deposits polycrystalline metallic Ru. | rsc.orgresearchgate.net |
| Ru(CO)₃(1-methyl-1,4-cyclohexadiene) | Ruthenium and Ruthenium Oxide films | ALD | Liquid precursor; suitable for low-temperature deposition (150-250 °C). | justia.com |
| Ru(1-methyl-4-isopropyl-1,3-cyclohexadiene)(CO)₃ | Ruthenium-containing layers | CVD/ALD | Good thermal stability and high reactivity; good evaporation without residue. | google.com |
Environmental and Atmospheric Chemistry of 1 Methyl 1,3 Cyclohexadiene
1-Methyl-1,3-cyclohexadiene is a volatile organic compound (VOC) belonging to the class of cyclic conjugated dienes. Its presence in the atmosphere, though not as prevalent as compounds like isoprene, is of interest due to its chemical structure. The conjugated double bonds within the six-membered ring make it particularly reactive towards atmospheric oxidants such as ozone (O₃), hydroxyl radicals (•OH), and nitrate (B79036) radicals (NO₃•). This reactivity dictates its atmospheric lifetime and its potential to contribute to the formation of secondary pollutants like ozone and secondary organic aerosols (SOA), which have significant impacts on air quality and climate.
Advanced Research Directions and Future Perspectives
Development of Novel Synthetic Strategies for Methylcyclohexadienes
The synthesis of substituted cyclohexadienes is pivotal for accessing a wide range of more complex molecules. Researchers are continuously seeking more efficient, selective, and sustainable methods. Novel strategies are moving beyond classical approaches towards catalytic and one-pot procedures that offer higher atom economy and functional group tolerance.
Recent developments include metal-catalyzed methodologies that demonstrate remarkable control over isomer formation. For instance, the choice of a metal catalyst can selectively yield different cyclohexadiene isomers. rsc.org Organocatalysis has also emerged as a powerful tool, particularly for the synthesis of functionalized cyclohexadienes like 1,3-cyclohexadien-1-als through one-pot aldol-type condensations and pericyclic cyclizations. nih.gov
Other innovative strategies involve unique cycloaddition reactions. Niobium(III) chloride, for example, has been shown to catalyze the intermolecular [2+2+2] cycloaddition of alkynes and α,ω-dienes, providing a chemo- and regioselective route to 5-ω-alkenyl-1,4-substituted-1,3-cyclohexadiene derivatives. acs.org The reaction of enamines with activated dienophiles like methyl trans-2,4-pentadienoate also represents a viable pathway for constructing the 1,3-cyclohexadiene (B119728) framework. acs.org These advanced methods underscore a trend towards creating highly substituted and functionalized methylcyclohexadiene cores for further synthetic elaboration.
Table 1: Overview of Selected Synthetic Strategies for Cyclohexadiene Derivatives
| Strategy | Reagents/Catalyst | Product Type | Key Features |
| Metal-Catalyzed Isomerization | Gold (Au) or Indium (In) salts | 1,3-Cyclohexadiene (1,3-CHD) | Catalyst-dependent control of isomeric products. rsc.org |
| Organocatalysis | Proline and other amines | 1,3-Cyclohexadien-1-als | Versatile, one-pot synthesis of functionalized dienes. nih.gov |
| [2+2+2] Cycloaddition | NbCl₃ | 5-ω-Alkenyl-1,4-substituted-1,3-cyclohexadienes | High chemo- and regioselectivity. acs.org |
| Enamine Chemistry | Enamines + Methyl trans-2,4-pentadienoate | Substituted 1,3-Cyclohexadienes | Formation of the core diene structure. acs.org |
| Diels-Alder Reaction | Various dienes and dienophiles | Substituted Cyclohexenes/Cyclohexadienes | A fundamental and versatile method for six-membered ring formation. nih.gov |
Elucidation of Complex Reaction Mechanisms and Dynamics
Understanding the intricate mechanisms and dynamics of reactions involving 1-methyl-1,3-cyclohexadiene is crucial for controlling product outcomes and designing new transformations. Research in this area leverages advanced spectroscopic and computational techniques to map reaction pathways and identify transient intermediates.
A classic and extensively studied reaction is the photochemical ring-opening of 1,3-cyclohexadiene to 1,3,5-hexatriene (B1211904), which serves as a textbook example of a pericyclic reaction. nih.gov Recent studies using time-resolved valence photoelectron spectroscopy combined with advanced calculations have aimed to definitively identify the single reactive electronic state that drives the ultrafast isomerization process, challenging previously accepted mechanisms. nih.govacs.org
Other fundamental reactions are also being re-examined. The addition of hydrogen halides like HBr to this compound, which yields distinct kinetic and thermodynamic products, provides a clear example of the interplay between reaction conditions and mechanistic pathways. chegg.com Furthermore, the concerted, pericyclic mechanism of the Diels-Alder reaction, such as that between this compound and nitroethylene, continues to be a subject of detailed study. reddit.com Computational studies using density functional theory (DFT) have also shed light on the mechanisms of reddit.comchemsynthesis.com sigmatropic hydrogen shifts within the 1,3-cycloalkadiene framework, revealing how ring size influences the complexity of the potential energy surface. acs.org
Rational Design of New Catalytic Systems for Enantioselective and Regioselective Transformations
A primary goal in modern organic synthesis is the development of catalysts that can control both the regioselectivity (where a reaction occurs on a molecule) and the enantioselectivity (the "handedness" of a chiral product). For a prochiral molecule like 1,3-cyclohexadiene, such catalytic systems are of high value.
A significant breakthrough is the development of a palladium-catalyzed three-component carboamination of 1,3-cyclohexadiene. dicp.ac.cn By employing a specifically designed phosphine (B1218219) ligand (Ming-Phos), researchers achieved highly enantio- and regioselective synthesis of valuable chiral cyclohexenylamines from readily available aryl iodides and anilines. dicp.ac.cn Mechanistic studies indicated that the nucleophilic attack is the rate-determining step in this transformation. dicp.ac.cn
The rational design of catalysts is increasingly aided by computational chemistry. For instance, DFT studies have been used to design and optimize bidentate hypervalent iodine catalysts for halogen bond-mediated Diels-Alder reactions. researchgate.net These computational models can predict how modifying the electronic properties of the catalyst, such as by adding electron-withdrawing groups, can enhance catalytic activity. researchgate.net This synergy between experimental and computational approaches is accelerating the discovery of novel catalytic systems for transforming methylcyclohexadienes into high-value, stereochemically defined products.
Table 2: Examples of Catalytic Systems for Transformations of Cyclohexadienes
| Catalyst System | Transformation | Selectivity | Key Finding |
| Pd / Ming-Phos Ligand | Three-component Carboamination | High Enantio- and Regioselectivity | A specifically designed ligand enables the efficient synthesis of chiral cyclohexenylamines. dicp.ac.cn |
| Cu(OTf)₂ | Isomerization | Regioselective (forms 2,4-CHD) | The choice of metal dictates the isomeric diene product. rsc.org |
| Bidentate Hypervalent Iodine | Diels-Alder Reaction | --- | Computationally designed organocatalyst; electron-deficient scaffolds show higher activity. researchgate.net |
Advancements in Computational Methodologies for Predictive Chemistry
Computational chemistry has become an indispensable tool for predicting the behavior of molecules and guiding experimental design. For this compound and related systems, these methodologies provide insights that are often difficult or impossible to obtain through experiments alone.
Density Functional Theory (DFT) is a widely used method to investigate reaction mechanisms and energetics. It has been successfully applied to calculate the activation energies for reddit.comchemsynthesis.com hydrogen shifts in 1,3-cycloalkadienes, with results that align qualitatively with experimental findings. acs.org Such calculations can attribute variations in reaction energies to factors like ring strain in the diene or the transition state. acs.org
More advanced computational techniques are used to simulate reaction dynamics in real-time. On-the-fly adiabatic-to-diabatic transformation of electronic populations, coupled with calculations of expected spectroscopic signals, allows for a direct comparison with experimental results, as seen in the study of the photochemical ring-opening of 1,3-cyclohexadiene. acs.org Furthermore, computational analysis of a catalyst's molecular electrostatic potential (MEP) and other electronic properties is being used to rationally design more effective catalysts, moving the field towards a more predictive and less empirical approach to catalyst development. researchgate.net
Table 3: Applications of Computational Methods in Cyclohexadiene Research
| Computational Method | Application Area | Insights Gained |
| Density Functional Theory (DFT) | Reaction Mechanism & Energetics | Calculation of activation energies; understanding strain effects in transition states. acs.org |
| DFT & MEP Analysis | Catalyst Design | Prediction of catalyst efficacy based on electronic properties; rational optimization of catalyst structure. researchgate.net |
| Time-Resolved Spectroscopy Simulation | Reaction Dynamics | Identification of reactive electronic states; mapping ultrafast photochemical pathways. nih.govacs.org |
Q & A
Q. Basic Research Focus
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with retention time (RT) and m/z values as key identifiers. For this compound, the RT is 0.742 seconds, and the m/z value is 112.1123 . Compare with reference standards and cross-validate using spectral libraries. Confounders like structural isomers (e.g., α-terpinene, CAS 99-86-5) require differentiation via retention indices (e.g., estimated non-polar retention index: 998 iu) .
What synthetic routes are available for this compound, and how do their yields compare?
Q. Advanced Research Focus
- Methodological Answer :
- Biocatalytic Synthesis : Use engineered enzymes like GluER-B7 or EschER-D1 for regiodivergent C–C bond formation. GluER-B7 produces isomer 36A in 73% yield (80:20 selectivity), while EschER-D1 yields 36B (72% yield) .
- Isomerization : Treat unconjugated dienes (e.g., 2-bromo-1,3-cyclohexadiene) with potassium t-butoxide in DMSO to achieve 79% conversion to conjugated isomers .
- Thermal Dehydration : At 300–400°C, methylcyclohexanone derivatives undergo dehydration but risk isomerization via [1,5]-sigmatropic shifts; monitor with real-time GC .
How does the compound’s conjugated diene structure influence its reactivity in electrocyclic reactions?
Q. Advanced Research Focus
- Methodological Answer : The 1,3-diene system undergoes disrotatory electrocyclic ring-opening under thermal or photochemical conditions. For example, E,E-2,4,6-hexatriene converts to cis-5,6-dimethyl-1,3-cyclohexadiene. Use density functional theory (DFT) to model transition states and validate with NMR monitoring of stereochemistry .
What are the stability considerations for storing this compound in laboratory settings?
Q. Basic Research Focus
- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation. Avoid exposure to light, as conjugated dienes are prone to photochemical degradation. Decomposition products (e.g., toluene) can be detected via headspace GC-MS .
How can researchers design experiments to assess the phytotoxic effects of this compound?
Q. Advanced Research Focus
- Methodological Answer : Conduct bioassays using Eleusine indica or Digitaria sanguinalis as model species. Prepare serial dilutions (1–100 µg/mL) in ethanol and apply to seedling roots. Measure inhibition of root elongation over 72 hours. Cross-reference phytotoxicity with GC-MS quantification of the compound in plant tissues .
What mechanisms explain the thermal isomerization of this compound derivatives?
Q. Advanced Research Focus
- Methodological Answer : At elevated temperatures (>300°C), isomerization occurs via [1,5]-sigmatropic hydrogen shifts or acid-catalyzed pathways. For example, this compound may convert to methylenecyclohexene. Track isomer ratios using HPLC with a chiral stationary phase and compare to computational predictions .
How do enzyme selection and reaction parameters affect regiodivergent biocatalytic applications?
Q. Advanced Research Focus
- Methodological Answer : Screen enzymes (e.g., GluER-B7 vs. EschER-D1) under varied pH (6.5–8.5) and co-solvent conditions (e.g., DMSO or acetonitrile). Optimize NADPH regeneration systems to sustain catalytic activity. Use LC-MS to quantify regioisomer ratios and validate with X-ray crystallography of enzyme-substrate complexes .
What analytical challenges arise in distinguishing this compound from its structural analogs?
Q. Basic Research Focus
- Methodological Answer : Differentiate using tandem MS (MS/MS) fragmentation patterns. For example, α-terpinene (CAS 99-86-5) shares similar m/z but distinct fragment ions at m/z 93 (base peak) vs. 112 for this compound. Combine with retention indices and nuclear Overhauser effect (NOE) NMR experiments .
What safety protocols are critical when handling this compound in vitro?
Q. Basic Research Focus
- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coat). In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and administer oxygen if needed. Dispose of waste via halogenated solvent disposal protocols .
How can molecular dynamics simulations predict the behavior of this compound in solution?
Q. Advanced Research Focus
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
